![molecular formula C15H23N5 B11731598 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731598.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and eco-friendly procedures, such as heterogeneous catalytic systems and ligand-free systems, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms and the cyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetyl chloride, and various hydrazines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like ethanol and dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 1-(2-{4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl}ethyl)piperidin-4-ol
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and cyclopentyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23N5 |
|---|---|
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-3-19-12(2)15(10-18-19)16-8-13-9-17-20(11-13)14-6-4-5-7-14/h9-11,14,16H,3-8H2,1-2H3 |
Clé InChI |
XGKYHTKKYAHYAV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NCC2=CN(N=C2)C3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
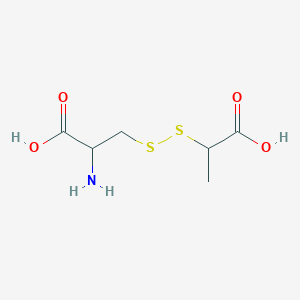
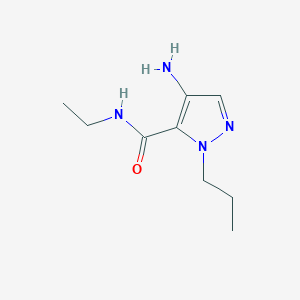
![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)
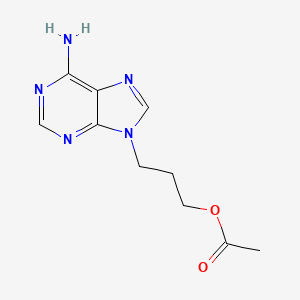
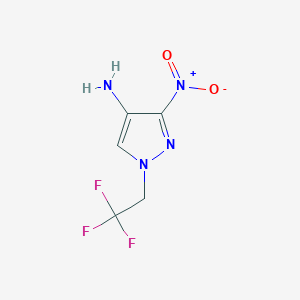
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731548.png)
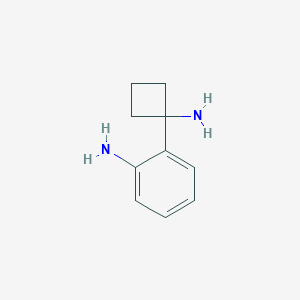
![6-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731551.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731577.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11731591.png)
